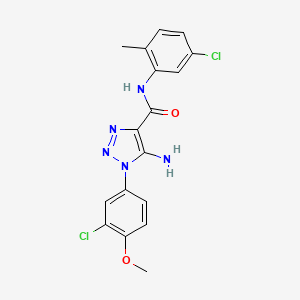

5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

説明

Chemical Classification and Structural Significance in Heterocyclic Chemistry

This compound belongs to the 1,2,3-triazole carboxamide family, a subclass of nitrogen-rich heterocycles with demonstrated pharmacological potential. The molecular architecture features:

- Core structure : A 1,2,3-triazole ring providing π-π stacking capabilities and hydrogen-bonding sites.

- Substituents :

- 3-Chloro-4-methoxyphenyl at N1: Combines electron-withdrawing (Cl) and donating (OCH₃) groups for optimized electronic effects.

- 5-Amino group at C5: Enhances solubility and serves as a hydrogen bond donor.

- N-(5-chloro-2-methylphenyl) carboxamide: Introduces steric bulk and lipophilic character for membrane penetration.

Table 1: Key Structural Features and Comparative Analysis

*Calculated from C₁₇H₁₄Cl₂N₅O₂

The chlorine atoms at meta positions on both aryl rings induce dipole moments that enhance binding to hydrophobic enzyme pockets, while the methoxy group facilitates π-cation interactions. Comparative crystallographic studies of similar triazoles reveal planar configurations with dihedral angles <10° between the triazole and substituted phenyl rings, suggesting strong conjugation effects.

Historical Development of Triazole Carboxamide Derivatives in Medicinal Chemistry

The evolution of triazole carboxamides spans three distinct phases:

Foundational Period (1960s-1990s) : Early work focused on unsubstituted 1,2,3-triazoles as antifungal agents. Seminal studies demonstrated that carboxamide functionalization improved metabolic stability compared to ester derivatives.

Click Chemistry Era (2000-2010) : The copper-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized triazole synthesis. Researchers synthesized over 200 triazole carboxamide variants between 2005-2010, with Huisgen-type reactions achieving >90% yields under mild conditions. Key advancements included:

- Regioselective N1 arylations

- Development of water-soluble copper ligands

- Microwave-assisted synthesis protocols

Targeted Design Phase (2015-Present) : Structure-activity relationship (SAR) studies revealed that:

Table 2: Milestones in Triazole Carboxamide Development

特性

IUPAC Name |

5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5O2/c1-9-3-4-10(18)7-13(9)21-17(25)15-16(20)24(23-22-15)11-5-6-14(26-2)12(19)8-11/h3-8H,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKJRCMIMNIMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)OC)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 3-chloro-4-methoxyaniline, and the alkyne precursor from 5-chloro-2-methylaniline.

Amidation Reaction: The carboxamide group is introduced through an amidation reaction, where the triazole intermediate reacts with an appropriate amine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for the cycloaddition step and automated systems for the amidation reaction to maintain consistency and efficiency.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of corresponding oxides or nitroso derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to ring-opening or hydrogenation products.

Substitution: The chloro groups on the aromatic rings are susceptible to nucleophilic substitution reactions, where they can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products

Oxidation: Oxidized derivatives such as nitroso compounds or quinones.

Reduction: Reduced forms of the triazole or aromatic rings.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Antimicrobial Activity

The compound has shown promising results as an antimicrobial agent. Research indicates that triazole derivatives, including this compound, can inhibit the growth of various bacteria and fungi.

Case Study: Inhibition of Mycobacterium tuberculosis

A study highlighted the potential of triazole-carboxamide compounds to act against Mycobacterium tuberculosis (Mtb). The compound demonstrated the ability to inhibit the growth of Mtb by targeting specific enzymes involved in bacterial metabolism. This mechanism is crucial for developing new antitubercular drugs, especially against resistant strains of Mtb .

Anti-Tubercular Applications

The compound's structure allows it to interact with key targets within the Mycobacterium species, making it a candidate for further development as an anti-tubercular agent.

Drug Metabolism Regulation

The compound has also been studied for its effects on drug metabolism through interaction with the Pregnane X receptor (PXR).

Case Study: PXR Inhibition

Recent findings suggest that certain triazole derivatives can serve as selective PXR antagonists. This action is vital since PXR plays a significant role in regulating drug metabolism and can influence adverse drug reactions. By inhibiting PXR, these compounds may help mitigate unwanted metabolic interactions and enhance therapeutic efficacy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity.

Key Findings

Studies have identified specific structural features that enhance the antimicrobial properties of triazole derivatives. For instance, modifications to the triazole ring or the introduction of different substituents can significantly impact the compound's efficacy against various pathogens .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, a comparison with similar compounds can provide insights into its potential applications.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Amino-1-(4-chlorophenyl)-N-(methyl)triazole | Lacks methoxy group | Different biological activity |

| 5-Amino-N-(2-nitrophenyl)-triazole | Contains nitro group | Enhanced reactivity |

| 5-Amino-N-(4-fluorophenyl)-triazole | Fluorine substitution | Altered pharmacokinetic properties |

This table illustrates how variations in structure can lead to differing biological activities and highlights the importance of continued research into this class of compounds.

作用機序

The mechanism of action of 5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, such as blocking substrate binding or interfering with enzyme catalysis.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogues :

N-(4-Acetylphenyl)-5-Amino-1-(3-Chlorophenyl)-1H-1,2,3-Triazole-4-Carboxamide (): Differs in the substitution at the phenyl ring (3-chlorophenyl vs. 3-chloro-4-methoxyphenyl) and the amide group (4-acetylphenyl vs. 5-chloro-2-methylphenyl). The acetyl group may enhance solubility but reduce metabolic stability compared to the chloro-methylphenyl group .

1-{2-[(3-Chloro-4-Methoxyphenyl)Amino]-2-Oxoethyl}-N-(5-Chloro-2-Methylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide (): Contains an additional methyl group at position 5 of the triazole ring and an acetamide linker.

N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide Derivatives (): Lacks the amino group at position 5 and chlorine/methoxy substituents. Simpler structure with lower molecular weight, likely resulting in reduced target specificity .

Physicochemical Properties

Critical Analysis of Structural and Functional Divergence

- Electron-Withdrawing vs. Electron-Donating Groups: Chlorine and trifluoromethyl groups () enhance electrophilicity, favoring interactions with nucleophilic targets (e.g., enzymes).

- Amide Linker Modifications :

- Bulky substituents (e.g., 5-chloro-2-methylphenyl in the target compound) may hinder rotational freedom, affecting conformational stability compared to smaller groups (e.g., 4-acetylphenyl in ) .

生物活性

5-Amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound belongs to the triazole class, characterized by a five-membered ring containing three nitrogen atoms. Its specific structure can be represented as follows:

Triazole derivatives have been shown to exhibit a range of biological activities, including antifungal, antibacterial, and antiparasitic effects. The biological activity of this specific compound is primarily attributed to its ability to inhibit key enzymes involved in the metabolic pathways of target pathogens.

Antiparasitic Activity

Recent studies indicate that compounds with the 5-amino-1,2,3-triazole-4-carboxamide core demonstrate significant antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, a related compound was identified with a submicromolar effective concentration (pEC50 > 6), showing promise for further development as a therapeutic agent against this neglected tropical disease .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

- Amino Group : The presence of an amino group is critical for maintaining bioactivity; modifications leading to its removal resulted in inactive compounds .

- Substituent Positioning : The positioning of substituents on the phenyl rings significantly affects potency. For example, fluorination at specific positions led to enhanced activity .

Case Studies and Research Findings

- Chagas Disease Model : In a mouse model of Chagas disease, compounds derived from the triazole series demonstrated significant suppression of parasite burden. Notably, modifications that improved solubility and metabolic stability were prioritized for further development .

- Antimicrobial Testing : A series of triazole derivatives were evaluated for their antimicrobial properties against various bacterial strains. Results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus, with MIC values comparable to standard antibiotics .

Data Table: Biological Activity Summary

Q & A

Basic: How can researchers optimize the synthesis of this triazole-carboxamide compound?

Methodological Answer:

The synthesis typically involves a multi-step process starting with condensation reactions. For example, similar triazole derivatives are synthesized via cycloaddition of azides with nitriles or via copper-catalyzed reactions (click chemistry). Key variables include:

- Temperature control : Maintain 60–80°C during cyclization to avoid byproducts.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.

- Catalyst optimization : Copper(I) iodide (1–5 mol%) improves regioselectivity in triazole formation .

Statistical experimental design (e.g., factorial design) can minimize trials while evaluating variables like molar ratios and reaction time .

Basic: What strategies address low aqueous solubility during in vitro assays?

Methodological Answer:

Low solubility, common in triazole-carboxamides, can be mitigated by:

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility.

- Salt formation : React with hydrochloric acid to form hydrochloride salts, improving solubility.

- Nanoformulation : Encapsulate in liposomes or use PEGylation to enhance bioavailability .

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:

- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chloro/methoxy groups).

- HPLC-MS : Assess purity (>95%) and molecular weight (MW: ~380–400 g/mol).

- X-ray crystallography : Resolve crystal packing and confirm regiochemistry of the triazole ring .

Advanced: How to investigate enzyme inhibition mechanisms and selectivity?

Methodological Answer:

- Target selection : Prioritize enzymes like histone deacetylases (HDACs) or phosphodiesterases (PDEs), where triazole derivatives show activity .

- Assay design :

- Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC for HDAC inhibition).

- Measure IC50 values via dose-response curves (e.g., IC50 < 1 µM indicates high potency).

- Selectivity profiling : Screen against related isoforms (e.g., HDAC1 vs. HDAC6) to identify off-target effects .

Advanced: Can computational modeling predict binding modes or guide synthesis?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with HDAC active sites (e.g., zinc coordination by triazole nitrogen).

- QSAR models : Corporate substituent effects (e.g., chloro vs. methoxy groups) to predict bioactivity.

- Reaction pathway simulation : Tools like Gaussian optimize transition states for regioselective synthesis .

Advanced: How to resolve contradictions in enzyme inhibition data across studies?

Methodological Answer:

- Meta-analysis : Compare assay conditions (e.g., substrate concentration, pH) from literature.

- Standardize protocols : Use recombinant enzymes from the same source (e.g., human vs. murine isoforms).

- Control variables : Replicate experiments with identical buffer systems and incubation times .

Advanced: What methodologies assess metabolic stability and toxicity?

Methodological Answer:

- In vitro models :

- Hepatocyte incubation : Monitor parent compound depletion over 60 minutes.

- CYP450 inhibition assays : Use fluorogenic probes (e.g., CYP3A4) to identify metabolic liabilities.

- Toxicity screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。